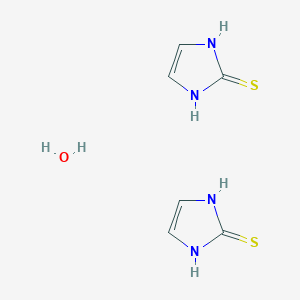
1,3-Dihydroimidazole-2-thione;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroimidazole-2-thione;hydrate is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dihydroimidazole-2-thione;hydrate can be synthesized through several methods. One common method involves the reaction of hydrazine with bromoketones and potassium thiocyanate . This reaction typically occurs under mild conditions and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydroimidazole-2-thione;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding imidazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydroimidazole-2-thione;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown its potential as an antithyroid agent and in the treatment of certain cancers.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-Dihydroimidazole-2-thione;hydrate involves its interaction with various molecular targets. For instance, its antithyroid activity is attributed to its ability to inhibit the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones . In cancer treatment, it may exert its effects by inducing apoptosis in cancer cells through the inhibition of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Dihydroimidazole-2-thione;hydrate can be compared with other similar compounds such as:
Imidazolidine-2-thione: This compound is similar but lacks the hydration component, which can affect its solubility and reactivity.
Similar Compounds
- Imidazole
- Imidazolidine-2-thione
- 1,3-Dihydro-2H-imidazol-2-one
Eigenschaften
CAS-Nummer |
90176-55-9 |
|---|---|
Molekularformel |
C6H10N4OS2 |
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
1,3-dihydroimidazole-2-thione;hydrate |
InChI |
InChI=1S/2C3H4N2S.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H,(H2,4,5,6);1H2 |
InChI-Schlüssel |
RURKRUSKFCYAES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=S)N1.C1=CNC(=S)N1.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















